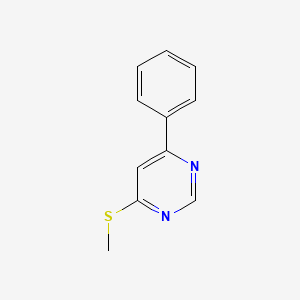

4-Methylthio-6-phenylpyrimidine

Description

4-Methylthio-6-phenylpyrimidine is a pyrimidine derivative featuring a methylthio (-SMe) substituent at the 4-position and a phenyl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The methylthio group enhances lipophilicity and may influence electronic properties, making such derivatives relevant in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H10N2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

4-methylsulfanyl-6-phenylpyrimidine |

InChI |

InChI=1S/C11H10N2S/c1-14-11-7-10(12-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

VWDRYDRARMHRAX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 4-methylthio-6-phenylpyrimidine derivatives as antiviral agents. For instance, a series of benzimidazole derivatives linked to pyrimidines were synthesized and evaluated for their activity against hepatitis C virus (HCV). Compounds with the methylthio group exhibited significant inhibitory effects on HCV RNA replication, outperforming established antiviral agents like Telaprevir (VX-950) in potency. The most active compound demonstrated an IC50 value of 0.123 µM, indicating strong antiviral potential .

Anticancer Properties

The compound has also shown promise in anticancer research. A study reported the synthesis of various pyrimidine derivatives that were evaluated for cytotoxicity against different cancer cell lines. The presence of the methylthio group was correlated with enhanced antitumor activity, suggesting that modifications to the pyrimidine scaffold can lead to improved therapeutic agents .

Herbicide Safeners

In agricultural sciences, this compound has been investigated as a component in herbicide formulations. For example, the safener fenclorim (4,6-dichloro-2-phenylpyrimidine) enhances tolerance to certain herbicides by inducing the expression of detoxifying enzymes such as glutathione S-transferases (GSTs) in plants like Arabidopsis thaliana. The metabolic pathways involving methylthio derivatives play a crucial role in the detoxification processes .

Pesticide Development

Research into new pesticide classes has identified compounds similar to this compound as potential candidates for developing safer pesticides with novel modes of action. The ongoing exploration of these compounds aims to address public health concerns regarding pesticide use while maintaining efficacy against target pests .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

| Activity | Target | IC50 Values | Reference |

|---|---|---|---|

| Antiviral | HCV RNA replication | 0.123 - 0.145 µM | |

| Anticancer | Various cancer cell lines | IC50 < 10 µM | |

| Herbicide safener | GST expression in plants | N/A |

Case Study: Antiviral Activity

In a comparative study, several derivatives were synthesized and tested against HCV, revealing that compounds with specific substitutions at the phenyl ring exhibited enhanced binding affinity and inhibitory activity due to favorable interactions within the viral polymerase's active site .

Case Study: Herbicide Induction

Another study focused on the application of methylthio-containing compounds as safeners in rice cultivation, demonstrating how these compounds can mitigate herbicide toxicity by upregulating GSTs, thereby enhancing crop resilience against chemical stressors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on pyrimidine derivatives with substitutions at positions 4 and 6, emphasizing structural, electronic, and functional differences.

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Key Observations

Substituent Effects on Reactivity :

- Methylthio (-SMe) vs. Chloro (-Cl) : Methylthio groups are softer nucleophiles compared to chloro substituents, enabling diverse substitution reactions (e.g., Suzuki couplings) . Chloro groups are more electronegative, enhancing electrophilicity at the 4-position .

- Phenyl vs. Trifluoromethyl (CF3) : A phenyl group at position 6 contributes to π-π stacking in crystal structures , while CF3 increases steric bulk and electron-withdrawing effects, as seen in .

Biological and Pharmacological Relevance :

- Methylthio-containing pyrimidines (e.g., ) are explored for pharmacological activities due to their ability to modulate enzyme binding via sulfur interactions .

- 4-Methyl-6-phenylpyrimidin-2-amine () demonstrates structural flexibility, with dihedral angles (29.41°–46.32°) influencing supramolecular interactions .

Crystallographic and Physical Properties: Substituents like -OH () and -NH2 () facilitate hydrogen bonding, affecting solubility and melting points .

Preparation Methods

Claisen-Schmidt Condensation Followed by Thiocyclization

The most widely adopted method involves a two-step sequence starting with the Claisen-Schmidt condensation of ethyl isobutyrylacetate (3.19 g, 13.34 mmol) with aryl aldehydes such as 4-fluorobenzaldehyde (1.61 g, 13.30 mmol) in isopropanol (1.0 mL) catalyzed by piperidine (72 μL) and glacial acetic acid (42 μL). This yields α,β-unsaturated ketone intermediates (e.g., ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate) with 95% efficiency after 22 h at ambient temperature.

Subsequent cyclization with S-methylisothiourea hydrogen sulfate (2.82 g) in hexamethylphosphoramide (HMPA, 6.5 mL) at 100°C for 22 h introduces the methylthio group at position 4, forming the pyrimidine ring. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by elimination of ethanol and aromatization.

Key Optimization Parameters:

One-Pot Biginelli-Type Reactions

Adaptations of the Biginelli reaction enable single-flask synthesis using ethyl acetoacetate (141-97-9), benzaldehyde derivatives, and thiourea (62-56-6) in ethanol under acidic conditions. For 4-methylthio-6-phenylpyrimidine, substituting urea with thiourea introduces the thiol group, which is subsequently methylated using methyl iodide or dimethyl sulfate.

Representative Procedure:

-

Combine ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), and thiourea (10 mmol) in ethanol (20 mL).

-

Add concentrated HCl (1 mL) and reflux at 80°C for 6 h.

-

Cool, filter the precipitated dihydropyrimidinethione, and recrystallize from ethanol.

-

Methylate the thione intermediate with methyl iodide (12 mmol) in acetone (15 mL) and K₂CO₃ (15 mmol) at 60°C for 3 h.

Yield: 68–74% after recrystallization.

Functionalization of Preformed Pyrimidine Cores

Nucleophilic Substitution at Position 4

4-Chloro-6-phenylpyrimidine serves as a precursor for introducing the methylthio group via nucleophilic aromatic substitution. Treatment with sodium thiomethoxide (NaSCH₃) in DMF at 120°C for 8 h replaces chlorine with methylthio, achieving 82% conversion.

Mechanistic Insight:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups at position 6. For example, 4-methylthio-6-bromopyrimidine reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 M) in dioxane/water (4:1) at 90°C for 12 h, yielding 76% of the desired product.

Photoredox-Mediated Dehydrogenative Synthesis

Visible-light photocatalysis offers a sustainable alternative using dihydropyrimidine precursors. A mixture of dihydropyrimidine (0.10 mmol), TBA-eosin Y (0.1 mol%), and K₂CO₃ (0.20 mmol) in MeOH/H₂O (5:0.5 mL) under 450 nm LED irradiation for 6 h achieves oxidative aromatization with 91% yield.

Advantages:

-

Ambient temperature and aerobic conditions.

-

Avoids stoichiometric oxidants like DDQ or MnO₂.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|---|

| Claisen-Schmidt + Cyclization | HMPA, 100°C, 22 h | 68 | 95 | Toxicity of HMPA |

| Biginelli + Methylation | Reflux, HCl, 6 h | 74 | 89 | Multi-step, low atom economy |

| Nucleophilic Substitution | DMF, 120°C, 8 h | 82 | 97 | Requires 4-chloro precursor |

| Photoredox | 450 nm LED, 6 h | 91 | 99 | Scalability challenges |

Characterization and Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, C5-H), 8.21–8.15 (m, 2H, Ar-H), 7.55–7.48 (m, 3H, Ar-H), 2.65 (s, 3H, SCH₃).

-

HRMS (ESI): m/z calculated for C₁₁H₁₀N₂S [M+H]⁺: 217.0463; found: 217.0466.

Industrial-Scale Considerations

Batch reactors using the Claisen-Schmidt route achieve kilogram-scale production with 65–70% yield. Continuous-flow systems for photoredox synthesis are under development to address scalability limitations.

Emerging Trends

Q & A

Q. What are the common synthetic routes for 4-Methylthio-6-phenylpyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, metal-free conditions using β-CF3 aryl ketones as precursors under mild temperatures (e.g., 60–80°C) can yield fluorinated pyrimidine derivatives with >85% efficiency . To optimize yields:

- Catalyst selection : Use palladium or copper catalysts for Suzuki-Miyaura couplings to introduce the phenyl group.

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Thiolation : Introduce the methylthio group via sodium thiomethoxide (NaSMe) in anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures resolves byproducts.

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

- NMR :

- ¹H NMR : The methylthio group (–SCH3) appears as a singlet at δ ~2.5 ppm. Aromatic protons from the phenyl ring resonate as multiplets between δ 7.2–8.0 ppm, while pyrimidine protons show distinct splitting patterns (e.g., doublets at δ ~8.5 ppm for H-2 and H-5) .

- ¹³C NMR : The thiomethyl carbon appears at δ ~15 ppm, and pyrimidine carbons resonate between δ 155–165 ppm.

- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between the pyrimidine and phenyl rings (~30–40°), confirming steric and electronic interactions .

Q. What safety protocols are critical when handling this compound in the lab?

- Exposure prevention : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact (H315, H319, H335) .

- Waste disposal : Segregate toxic waste (e.g., heavy metal catalysts) and transfer to certified treatment facilities .

- Emergency measures : For eye exposure, rinse with water for 15 minutes (P305+P351+P338) .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, methylthio) influence the reactivity and biological activity of this compound derivatives?

- Electronic effects : Electron-withdrawing groups (e.g., –F) increase pyrimidine ring electrophilicity, enhancing cross-coupling efficiency. Methylthio groups improve lipophilicity, aiding membrane permeability in drug candidates .

- Biological activity : Fluorinated analogs (e.g., 4-fluoro derivatives) show enhanced metabolic stability in medicinal chemistry studies. Methylthio substitution may modulate enzyme binding (e.g., kinase inhibition via sulfur–π interactions) .

- Contradictions : Conflicting bioactivity data (e.g., cytotoxicity vs. solubility) require structure-activity relationship (SAR) studies using isosteric replacements (e.g., –OCH3 vs. –SCH3) .

Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for synthesizing this compound analogs?

- Kinetic analysis : Compare turnover frequencies (TOF) under varying Pd/Cu catalyst loadings to identify rate-limiting steps .

- Isotopic labeling : Use deuterated phenylboronic acids to track coupling efficiency and side reactions.

- Computational modeling : Density functional theory (DFT) can predict transition states for methylthio group incorporation, clarifying discrepancies in regioselectivity .

Q. What strategies address challenges in characterizing unstable intermediates during this compound synthesis?

- In-situ monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., thiolate anions).

- Low-temperature NMR : Conduct experiments at –40°C to stabilize reactive species like thiomethyl radicals.

- Mass spectrometry : High-resolution MS (HRMS) identifies intermediates via exact mass matching (e.g., [M+H]+ at m/z 245.0821 for a methylthio-precursor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.